N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Description
Structural Significance of the Imidazolidine-2,4-Dione (Hydantoin) Core
The imidazolidine-2,4-dione scaffold, commonly referred to as hydantoin, is a privileged heterocyclic structure in medicinal chemistry due to its unique physicochemical properties and versatility in drug design. The hydantoin core consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, two carbonyl groups at positions 2 and 4, and a central carbon atom at position 5 that serves as a key site for substitution. This arrangement provides two hydrogen bond donors (N–H groups) and two hydrogen bond acceptors (carbonyl oxygens), enabling robust interactions with biological targets such as enzymes and receptors. The planar geometry of the hydantoin ring further facilitates π-π stacking interactions with aromatic residues in binding pockets, enhancing target affinity.
The synthetic accessibility of hydantoin derivatives via cyclization reactions, such as the Bucherer–Bergs or Urech methods, has made this scaffold a cornerstone in developing anticonvulsants (e.g., phenytoin), antimicrobials (e.g., nitrofurantoin), and anticancer agents (e.g., enzalutamide). Modifications at the N1, N3, and C5 positions allow fine-tuning of electronic, steric, and solubility properties, making hydantoin a versatile platform for structure-activity relationship (SAR) studies.
Pharmacophoric Value of Fluorophenyl and Methoxyphenyl Moieties
The incorporation of fluorophenyl and methoxyphenyl substituents into hydantoin-based acetamides introduces critical pharmacophoric features that enhance target engagement and metabolic stability. The 2-fluorophenyl group serves dual roles: its electron-withdrawing fluorine atom modulates the electron density of the aromatic ring, improving binding specificity to hydrophobic pockets, while its small atomic radius minimizes steric hindrance. Fluorine’s high electronegativity also strengthens hydrogen-bonding interactions with residues such as serine or tyrosine in enzymatic active sites.
Conversely, the 4-methoxyphenyl moiety contributes electron-donating effects through its methoxy group (–OCH₃), which enhances solubility and membrane permeability by increasing polarity. The methoxy group’s ability to participate in hydrogen bonding and cation-π interactions further stabilizes ligand-receptor complexes. When combined with a methyl group at position 4 of the hydantoin ring, this substitution pattern creates a sterically hindered environment that may reduce off-target interactions, as seen in pyrazoline-based hydantoin analogs with improved anticancer efficacy.
Historical Development of Hydantoin Derivatives in Medicinal Chemistry
Hydantoin derivatives have a storied history in drug discovery, beginning with the serendipitous discovery of phenytoin’s anticonvulsant properties in 1938. Phenytoin’s success validated the hydantoin scaffold as a viable platform for central nervous system (CNS) therapeutics, leading to the development of analogs like fosphenytoin and ropitoin for epilepsy and arrhythmia management. The 21st century has seen a resurgence of interest in hydantoins, particularly in oncology, where derivatives such as enzalutamide (a second-generation antiandrogen) exploit the scaffold’s ability to antagonize hormone receptors.
Recent advancements in pharmacophore hybridization have further expanded hydantoin applications. For instance, combining hydantoin with pyrazoline moieties yielded compound H13, which demonstrated 10-fold greater potency against colon and breast cancer cells compared to earlier analogs. These innovations underscore the scaffold’s adaptability in addressing diverse therapeutic challenges.
Rationale for Studying N-(2-Fluorophenyl)-2-[4-(4-Methoxyphenyl)-4-Methyl-2,5-Dioxoimidazolidin-1-yl]Acetamide
The compound this compound represents a strategic integration of optimized substituents to maximize pharmacological efficacy. The 2-fluorophenylacetamide side chain introduces a rigid, planar structure that enhances binding to aromatic-rich regions of targets, while the 4-methoxyphenyl-4-methylhydantoin core balances lipophilicity and polarity for improved bioavailability. This design leverages historical insights from phenytoin’s success while addressing modern demands for targeted therapies with reduced off-target effects.
The methyl group at position 4 of the hydantoin ring likely mitigates metabolic degradation by sterically shielding the carbonyl groups from hydrolytic enzymes, a strategy employed in the development of orally bioavailable hydantoin analogs. Meanwhile, the acetamide linker provides conformational flexibility, enabling the compound to adapt to binding site geometries, as observed in hybrid scaffolds with enhanced caspase-activating properties. Together, these features position the compound as a promising candidate for further investigation in diseases influenced by protein-protein interactions or enzymatic dysregulation.
Table 1: Key Structural Features and Their Pharmacological Implications
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-19(12-7-9-13(27-2)10-8-12)17(25)23(18(26)22-19)11-16(24)21-15-6-4-3-5-14(15)20/h3-10H,11H2,1-2H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEDEDGWWRTAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazolidinone intermediate.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C30H29FN2O3
- Molecular Weight : 484.6 g/mol
- IUPAC Name : N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
The structure of this compound features a fluorophenyl group and a complex imidazolidinone moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of imidazolidinone have been studied for their ability to inhibit tumor growth by targeting specific cancer cell pathways. A study highlighted that modifications in the imidazolidinone structure can enhance cytotoxicity against various cancer cell lines, making it a promising scaffold for drug development .
Diabetes Management
Compounds within this chemical class have shown potential in improving insulin sensitivity and glucose metabolism. In animal models, certain derivatives have been effective in enhancing insulin action and modulating gene expression related to glucose homeostasis . This suggests that this compound could play a role in developing new therapies for diabetes.
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of a related imidazolidinone on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. These findings support the potential application of this compound in cancer therapy .
Case Study 2: Metabolic Disorders
In another study focusing on metabolic disorders, researchers evaluated the efficacy of an imidazolidinone derivative in diabetic rats. The compound improved glucose tolerance and reduced serum lipid levels, indicating its potential as a therapeutic agent for managing diabetes .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in the Imidazolidine-Dione Family
The following compounds share the 4-methyl-2,5-dioxoimidazolidin-1-yl core but differ in substituents, influencing their physicochemical and biological properties:
Key Structural and Functional Differences
Aromatic Substituents: The 2-fluorophenyl group in the target compound offers moderate electronegativity and reduced steric hindrance compared to 2,4-dichlorophenyl (), which may enhance target selectivity . The 4-methoxyphenyl moiety improves solubility relative to non-polar analogs like 4-methylphenethyl () .
Chloro-substituted acetamides () may exhibit stronger hydrogen-bonding interactions due to the chloro group’s electronegativity .
Compounds with piperazine or piperidine side chains () are often explored for CNS activity, though the target compound’s fluorophenyl may limit blood-brain barrier penetration compared to tertiary amines .
Research Findings and Implications
- Synthetic Accessibility : The imidazolidine-dione core is synthetically tractable, with methods involving carbodiimide-mediated couplings () or substitutions on pre-functionalized scaffolds () .
- Thermodynamic Stability : The 2,5-dioxoimidazolidin-1-yl core is conformationally rigid, favoring stable interactions with biological targets .
- SAR Trends :
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance metabolic stability but may reduce solubility.
- Methoxy groups improve aqueous solubility, critical for oral bioavailability .
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
- Fluorophenyl Group : The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound.
- Dioxoimidazolidinyl Moiety : This feature is often associated with various biological activities, including anti-cancer properties.
- Methoxyphenyl Substituent : This group may contribute to the compound's interaction with biological targets.
Research indicates that compounds similar to N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives have shown potential as inhibitors of protein tyrosine phosphatases (PTPs), which play critical roles in regulating cellular signaling pathways. For instance, studies have demonstrated that modifications to the imidazolidinone ring can lead to enhanced inhibitory activity against PTP1B, a key regulator of insulin signaling .
- Anticancer Properties : Compounds within this class have been evaluated for their ability to induce apoptosis in cancer cells. The dioxoimidazolidinyl structure is hypothesized to interact with DNA or related pathways, promoting cell death in malignancies .
- Neuropharmacological Effects : Some studies suggest potential interactions with opioid receptors, which could indicate analgesic properties similar to those observed in fentanyl analogs .
In Vitro Studies
A study on a closely related compound revealed that it exhibited significant inhibition of cancer cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of apoptosis-related proteins and cell cycle arrest .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds. For instance, a derivative demonstrated improved insulin sensitivity in diabetic mice models, highlighting its potential for treating metabolic disorders .
Comparative Biological Activity
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential PTP1B inhibitor |
| Related Compound A | 10 | Induces apoptosis in cancer cells |
| Related Compound B | 5 | Enhances insulin sensitivity |
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances reactant solubility |
| Temperature | Room temperature (25°C) | Prevents decomposition |
| Base | K₂CO₃ | Facilitates deprotonation |
| Stoichiometry | 1:1.5 (reactant:base) | Maximizes coupling efficiency |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Substituent positioning | δ 7.2–7.4 ppm (aromatic H) |
| X-ray crystallography | Polymorph identification | Dihedral angles: 54.8°–77.5° |
| HRMS | Molecular weight | [M+H]⁺: m/z 427.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
